3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H11BrN6S and its molecular weight is 387.26. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Synthesis
In the realm of chemical synthesis and reactivity, 2-aryl-and 2-alkyl-imidazo[1,2-a]pyridines, which are closely related to the compound , show a specific orientation in bromination processes. Specifically, the hydrogen in the 3-position is replaced during the bromination of 2-methyl- and 2-phenyl-imidazo[1, 2-a]pyridines, as outlined by Godovikova and Gol'dfarb (1965) (Godovikova & Gol'dfarb, 1965). Additionally, Kutrov et al. (2008) explored the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, demonstrating various chemical reactions including nitration, bromination, azo coupling, and nitrosation (Kutrov et al., 2008).
Corrosion Inhibition
In the field of materials science, a derivative of imidazo[1,2-a]pyridine was investigated as a corrosion inhibitor for carbon steel in saline solutions. Kubba and Al-Joborry (2020) found that the derivative followed the Langmuir adsorption isotherm, supporting a physical adsorption mechanism, and the study employed techniques like SEM and AFM to observe the surface changes on the carbon steel (Kubba & Al-Joborry, 2020).
Structural and Antimicrobial Properties
The structural aspects and potential antimicrobial properties of imidazo[1,2-a]pyridine derivatives have also been a subject of study. Desai et al. (2012) synthesized a series of mannich bases with the imidazo[1,2-a]pyridine framework, which were then tested for antimicrobial activity against various bacterial and fungal strains. Some derivatives, particularly those with halogen groups, demonstrated potent antimicrobial activity, comparable or superior to commercial drugs (Desai et al., 2012).
Anticancer Activity and Molecular Docking Studies
Lakavath et al. (2022) synthesized a novel series of compounds based on the 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine framework. These compounds were evaluated for their in vitro anticancer activity against human cancer cell lines, and the results were supported by molecular docking studies, shedding light on the potential of such compounds in cancer treatment (Lakavath et al., 2022).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activities of imidazole derivatives can be influenced by various factors, including the chemical environment .
Properties
IUPAC Name |
3-bromo-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN6S/c16-14-12(17-13-8-4-5-9-21(13)14)10-23-15-18-19-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNZRKVCXLVEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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